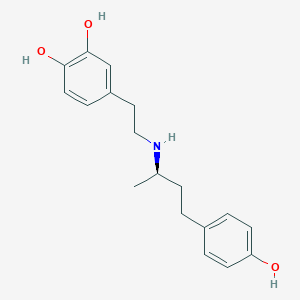

(R)-Dobutamine

Description

Structure

3D Structure

Properties

CAS No. |

61661-05-0 |

|---|---|

Molecular Formula |

C18H23NO3 |

Molecular Weight |

301.4 g/mol |

IUPAC Name |

4-[2-[[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol |

InChI |

InChI=1S/C18H23NO3/c1-13(2-3-14-4-7-16(20)8-5-14)19-11-10-15-6-9-17(21)18(22)12-15/h4-9,12-13,19-22H,2-3,10-11H2,1H3/t13-/m1/s1 |

InChI Key |

JRWZLRBJNMZMFE-CYBMUJFWSA-N |

SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |

Isomeric SMILES |

C[C@H](CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |

Canonical SMILES |

CC(CCC1=CC=C(C=C1)O)NCCC2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Enantioselective Mechanism of (R)-Dobutamine on Cardiac Myocytes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine, a synthetic catecholamine, is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers to manage acute heart failure and cardiogenic shock. While the racemic mixture's inotropic effects are well-documented, a deeper understanding of the distinct mechanisms of each stereoisomer is crucial for targeted drug development and refined therapeutic strategies. This technical guide provides an in-depth analysis of the mechanism of action of the (R)-enantiomer of dobutamine on cardiac myocytes. It delineates its specific receptor interactions, downstream signaling cascades, and functional consequences, supported by quantitative data and detailed experimental methodologies.

Introduction

The pharmacological activity of dobutamine arises from the complex interplay of its two stereoisomers. The (S)-enantiomer is primarily a potent β1 and β2 adrenergic receptor agonist and an α1-adrenergic receptor antagonist. In contrast, the (R)-enantiomer, also referred to as (-)-dobutamine, exhibits its primary effects as an agonist at α1-adrenergic receptors, with weaker activity at β-adrenergic receptors[1][2]. This document focuses exclusively on the (R)-isomer to elucidate its specific contribution to the overall effects of racemic dobutamine on cardiac myocyte function.

Receptor Binding and Affinity of (R)-Dobutamine

This compound's primary interaction with cardiac myocytes is through its binding to α1-adrenergic receptors. Radioligand binding assays have been instrumental in quantifying the affinity of dobutamine enantiomers for various adrenergic receptors.

Data Presentation: Quantitative Binding Affinities

The following table summarizes the binding affinities of this compound for adrenergic receptors. The affinity is represented by the dissociation constant (KB), where a lower value indicates a higher binding affinity.

| Enantiomer | Receptor | Tissue Source | KB (nM) | Reference |

| This compound ((-)-isomer) | α1-Adrenergic Receptor | Rat Aorta | ~85.1 | Ruffolo et al., 1981[3] |

Note: The KB value was calculated from the reported -log KB value of 7.07.

Signaling Pathways of this compound in Cardiac Myocytes

The positive inotropic effect of this compound in cardiac myocytes is primarily mediated by its agonistic activity at the α1-adrenergic receptor. This initiates a distinct signaling cascade compared to the β-adrenergic pathway activated by its (S)-enantiomer.

α1-Adrenergic Receptor Signaling Cascade

Upon binding of this compound to the α1-adrenergic receptor, a Gq protein-coupled signaling pathway is activated. This cascade involves the following key steps:

-

Activation of Phospholipase C (PLC): The activated Gαq subunit stimulates PLC.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the sarcoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytosol.

-

Activation of Protein Kinase C (PKC): DAG, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C. PKC then phosphorylates various downstream targets, contributing to the modulation of myofilament sensitivity to Ca2+ and other cellular processes.

The increase in intracellular calcium concentration is a key event that contributes to the positive inotropic effect of this compound.

Mandatory Visualization: Signaling Pathway of this compound

Caption: Signaling pathway of this compound in cardiac myocytes.

Functional Effects on Cardiac Myocytes

The activation of the α1-adrenergic signaling cascade by this compound culminates in measurable changes in cardiac myocyte function, primarily an increase in contractility.

Intracellular Calcium Transients

Myocyte Contractility

The primary functional consequence of this compound's action on cardiac myocytes is an increase in the force of contraction, or positive inotropy. The (-)-enantiomer of dobutamine has been shown to possess marked inotropic activity, which is mediated, at least in part, by α1-adrenoceptors[5]. While a precise EC50 value for the contractile response to this compound in isolated cardiac myocytes is not definitively reported, dose-response relationships have been established in various experimental models.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound's mechanism of action.

Radioligand Binding Assay for α1-Adrenergic Receptors

Objective: To determine the binding affinity (KB) of this compound for α1-adrenergic receptors in cardiac myocyte membranes.

Methodology:

-

Membrane Preparation: Isolate cardiac myocytes from rodent ventricles. Homogenize the cells in a cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in a suitable assay buffer.

-

Competition Binding Assay:

-

Incubate the membrane preparation with a fixed concentration of a radiolabeled α1-adrenergic antagonist (e.g., [3H]prazosin).

-

Add increasing concentrations of unlabeled this compound to compete with the radioligand for binding to the receptors.

-

Incubate the mixture to allow binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the logarithm of the this compound concentration. Fit the data to a one-site or two-site competition model to determine the IC50 value. Calculate the KB value using the Cheng-Prusoff equation: KB = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization: Radioligand Binding Assay Workflow

Caption: Workflow for a radioligand binding assay.

Measurement of Intracellular Calcium Transients

Objective: To measure changes in intracellular calcium concentration in response to this compound.

Methodology:

-

Cell Preparation: Isolate adult ventricular myocytes and allow them to adhere to laminin-coated coverslips.

-

Dye Loading: Incubate the myocytes with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) in a physiological buffer. This allows the dye to enter the cells.

-

De-esterification: Wash the cells to remove excess extracellular dye and allow time for intracellular esterases to cleave the AM ester, trapping the active dye inside the cells.

-

Microscopy: Place the coverslip on the stage of an inverted fluorescence microscope equipped for ratiometric imaging (for Fura-2) or single-wavelength excitation (for Fluo-4).

-

Data Acquisition:

-

Perfuse the cells with a physiological solution and record baseline calcium transients, often elicited by electrical field stimulation.

-

Introduce this compound at various concentrations into the perfusion solution.

-

Record the changes in fluorescence intensity or ratio, which correspond to changes in intracellular calcium concentration.

-

-

Data Analysis: Analyze the fluorescence data to determine parameters such as the amplitude and kinetics of the calcium transients before and after the application of this compound.

Assessment of Cardiomyocyte Contractility

Objective: To measure the effect of this compound on the contractility of isolated cardiac myocytes.

Methodology:

-

Cell Preparation: Isolate adult ventricular myocytes and place them in a perfusion chamber on the stage of an inverted microscope.

-

Electrical Stimulation: Electrically pace the myocytes at a constant frequency (e.g., 1 Hz) to induce regular contractions.

-

Video Microscopy: Record high-speed videos of the contracting myocytes.

-

Drug Application: Perfuse the chamber with a control solution to establish a baseline contractility, then introduce this compound at various concentrations.

-

Edge-Detection Analysis: Use a video edge-detection system to track the movement of the cell edges during contraction and relaxation.

-

Data Analysis: From the edge-detection data, calculate parameters of contractility, including:

-

Fractional shortening: The percentage of shortening of the cell length from its diastolic length.

-

Velocity of shortening and relengthening: The rates at which the cell contracts and relaxes.

-

Time to peak contraction and time to 90% relaxation: Measures of the kinetics of the contractile cycle.

-

Plot dose-response curves for these parameters to quantify the effect of this compound.

-

Conclusion

The (R)-enantiomer of dobutamine exerts its primary effect on cardiac myocytes through the activation of α1-adrenergic receptors. This initiates a Gq-protein-coupled signaling cascade, leading to the production of IP3 and DAG, subsequent release of intracellular calcium, and activation of PKC. The resulting increase in intracellular calcium concentration enhances myofilament interaction and leads to a positive inotropic effect. A thorough understanding of this specific mechanism, distinct from the β-adrenergic actions of the (S)-enantiomer, is paramount for the rational design of novel inotropic agents with improved therapeutic profiles. Further research to delineate the precise quantitative contribution of this compound to the overall hemodynamic effects of the racemic mixture in various physiological and pathological states is warranted.

References

- 1. litfl.com [litfl.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. Acute effects of dobutamine on myocardial oxygen consumption and cardiac efficiency measured using carbon-11 acetate kinetics in patients with dilated cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Stereospecificity of (R)-Dobutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine, a synthetic catecholamine, is clinically administered as a racemic mixture of its (R) and (S) enantiomers. However, these stereoisomers possess distinct and often opposing pharmacological properties, a critical consideration in drug development and clinical application. This technical guide provides an in-depth analysis of the stereospecific characteristics of (R)-Dobutamine, focusing on its receptor binding affinity, functional activity, and downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a comprehensive resource for researchers in pharmacology and cardiovascular medicine.

Introduction: The Significance of Chirality in Dobutamine's Action

Dobutamine is a crucial inotropic agent used in the short-term treatment of cardiac decompensation.[1] It is comprised of two enantiomers, this compound and (S)-dobutamine, which exhibit profound differences in their interactions with adrenergic receptors.[2][3] This stereoselectivity is fundamental to the overall hemodynamic effects observed with the racemic mixture. Understanding the specific contributions of each isomer is paramount for optimizing therapeutic strategies and designing novel cardiovascular drugs. This guide will focus on the properties of the (R)-(+)-enantiomer.

Stereospecific Receptor Binding and Functional Activity

The distinct pharmacological profiles of dobutamine's enantiomers stem from their differential affinities and intrinsic activities at α- and β-adrenergic receptors.[3][4]

Beta-Adrenergic Receptor Interactions

This compound is a potent agonist at β1-adrenergic receptors, with some activity at β2-receptors.[2][5] This interaction is the primary driver of its positive inotropic and chronotropic effects. In contrast, the (S)-enantiomer is a significantly weaker β-agonist.[2][3] Studies have shown that the (+)-isomer is approximately 10 times more potent as a β1 agonist than the (-)-isomer.[2]

Alpha-Adrenergic Receptor Interactions

At α1-adrenergic receptors, the roles of the enantiomers are strikingly different. This compound acts as a competitive antagonist, while (S)-Dobutamine is a potent partial agonist.[3][4][5] This opposing activity at the α1-receptor contributes to the complex vascular effects of racemic dobutamine, where the vasoconstriction mediated by the (S)-isomer is counteracted by the vasodilatory and β2-agonist effects of the (R)-isomer.[6]

Quantitative Analysis of Receptor Affinity and Potency

The stereospecific properties of dobutamine's enantiomers have been quantified through various in vitro studies. The following tables summarize key findings regarding their receptor binding affinities and functional potencies.

Table 1: Adrenergic Receptor Binding Affinities of Dobutamine Enantiomers

| Enantiomer | Receptor Subtype | Preparation | Radioligand | Affinity Constant | -log KB / -log Ki | Reference |

| (+)-Dobutamine | α-Adrenergic | Rat Aorta | N/A | KB | 7.02 | [3] |

| (-)-Dobutamine | α-Adrenergic | Rat Aorta | N/A | KB | 7.07 | [3] |

| (+/-)-Dobutamine | α-Adrenergic | Rat Aorta | N/A | KB | 7.01 | [3] |

| (+)-Dobutamine | α1-Adrenergic | Rabbit Ventricular Myocardium | [3H]prazosin | Ki | 6.43 | [7] |

| (-)-Dobutamine | α1-Adrenergic | Rabbit Ventricular Myocardium | [3H]prazosin | Ki | 5.97 | [7] |

KB: Dissociation constant; Ki: Inhibition constant. A higher -log value indicates greater binding affinity.

Table 2: Functional Activity of Dobutamine Enantiomers

| Enantiomer | Effect | Preparation | Parameter | Value | Reference |

| R-(+)-Dobutamine | Positive Inotropic Effect | Rabbit Papillary Muscle | Potency Rank | R-(+)- > (+/-)- > S-(-)- | [7] |

| (+)-Dobutamine | Inotropic & Chronotropic Response | Cat Papillary Muscle & Right Atria | Isomeric Activity Ratio | ~1 log unit in favor of (+)-isomer | [3] |

| (-)-Dobutamine | Inotropic Effect (α1-mediated) | Pithed Rat | Increase in LV dp/dt | Significant | [8] |

| (+)-Dobutamine | α-Adrenergic Antagonism | Rabbit Papillary Muscle | pA2 | 6.67 | [7] |

| (-)-Dobutamine | α-Adrenergic Antagonism | Rabbit Papillary Muscle | pA2 | 5.99 | [7] |

pA2: Negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

Signaling Pathways of this compound

The primary mechanism of action for this compound's inotropic effects is through the stimulation of the β1-adrenergic receptor signaling cascade in cardiac myocytes.[2][9]

Caption: this compound β1-Adrenergic Receptor Signaling Pathway.

Experimental Protocols

Radioligand Binding Assay for α1-Adrenergic Receptor Affinity

This protocol is based on the methodology described for determining the Ki values of dobutamine enantiomers at α1-adrenergic receptors in rabbit ventricular myocardium.[7]

Objective: To determine the binding affinity of (R)- and (S)-Dobutamine for α1-adrenergic receptors.

Materials:

-

Membrane fractions from rabbit ventricular myocardium

-

[3H]prazosin (specific α1-antagonist radioligand)

-

This compound, (S)-Dobutamine, and racemic dobutamine

-

Incubation buffer (e.g., Tris-HCl)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rabbit ventricular myocardium in ice-cold buffer and centrifuge to pellet the membrane fraction. Resuspend the pellet in fresh buffer.

-

Binding Assay: In assay tubes, combine the membrane preparation, a fixed concentration of [3H]prazosin, and varying concentrations of the unlabeled dobutamine enantiomers or racemate.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of the dobutamine isomer that inhibits 50% of the specific binding of [3H]prazosin (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

References

- 1. Dobutamine | C18H23NO3 | CID 36811 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. litfl.com [litfl.com]

- 3. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. droracle.ai [droracle.ai]

- 5. derangedphysiology.com [derangedphysiology.com]

- 6. The pharmacology of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Enantiomers of dobutamine increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inotropic selectivity of dobutamine enantiomers in the pithed rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]

In-Depth Technical Guide: Pharmacological Profile of (R)-Dobutamine as a β1-Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-Dobutamine, the dextrorotatory enantiomer of dobutamine, is a synthetic catecholamine that functions as a potent agonist at β1-adrenergic receptors, with a secondary, weaker agonist activity at β2-adrenergic receptors and weak antagonist activity at α1-adrenergic receptors. This profile confers significant positive inotropic effects on the myocardium, leading to increased contractility and cardiac output. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional potency, and the downstream signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are provided to support further research and development in the field of cardiovascular pharmacology.

Introduction

Dobutamine is clinically used as a racemic mixture for the short-term treatment of acute heart failure and cardiogenic shock. However, the pharmacological activities of its two stereoisomers are distinct. The (S)-(-)-enantiomer is primarily an α1-adrenergic receptor agonist. In contrast, the (R)-(+)-enantiomer, the focus of this guide, is a potent β1 and β2-adrenergic receptor agonist.[1][2] Understanding the specific pharmacological profile of this compound is crucial for elucidating its therapeutic effects and for the rational design of more selective β1-agonists. This document details the in vitro and in vivo pharmacology of this compound, providing researchers with the necessary data and methodologies to investigate its mechanism of action.

Quantitative Pharmacological Data

The binding affinity and functional potency of this compound at adrenergic receptors are key determinants of its pharmacological effects. While specific Ki and EC50 values for the isolated (R)-enantiomer are not always readily available in the literature, the data for the racemic mixture and comparative potencies of the enantiomers provide valuable insights.

Table 1: Binding Affinity of Racemic Dobutamine for Adrenergic Receptors [3][4]

| Receptor Subtype | Tissue Source | Radioligand | Kd (μM) |

| β1 | Rat Heart | [3H]dihydroalprenolol | 2.5 |

| Turkey Erythrocyte | [3H]dihydroalprenolol | 2.6 | |

| β2 | Frog Heart | [3H]dihydroalprenolol | 14.8 |

| Rat Lung | [3H]dihydroalprenolol | 25.4 | |

| α1 | Rat Heart | [3H]prazosin | 0.09 |

| Rabbit Uterus | [3H]prazosin | 0.14 | |

| α2 | Human Platelet | [3H]dihydroergocryptine | 9.3 |

| Rabbit Uterus | [3H]yohimbine | 5.7 |

Note: The (+)-isomer of dobutamine is approximately 10 times more potent at β-adrenergic receptors than the (-)-isomer.[1]

Table 2: In Vivo Hemodynamic Effects of (R)-(+)-Dobutamine in Anesthetized Rats [3]

| Parameter | Effect |

| Cardiac Output | Modest Increase |

| Heart Rate | Increased |

| Stroke Volume | No significant increase |

| Total Peripheral Resistance | Decreased |

| Mean Arterial Blood Pressure | Decreased |

Signaling Pathways

This compound exerts its effects primarily through the activation of the β1-adrenergic receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway involves the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP).

β1-Adrenergic Receptor Signaling Cascade

Upon binding of this compound to the β1-adrenergic receptor, a conformational change in the receptor activates the associated heterotrimeric Gs protein. The Gαs subunit dissociates and activates adenylyl cyclase, which then catalyzes the conversion of ATP to cAMP. Elevated intracellular cAMP levels lead to the activation of Protein Kinase A (PKA). PKA, in turn, phosphorylates several downstream targets in cardiomyocytes, including L-type calcium channels and phospholamban, resulting in increased intracellular calcium concentration and enhanced myocardial contractility.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for the β1-adrenergic receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the β1-adrenergic receptor.

Materials:

-

Membrane preparation from a tissue or cell line expressing β1-adrenergic receptors (e.g., rat heart ventricles, CHO-K1 cells stably expressing human β1-AR).

-

Radioligand: [3H]dihydroalprenolol ([3H]DHA) or [125I]iodocyanopindolol.

-

This compound hydrochloride.

-

Non-specific binding control: Propranolol.

-

Assay buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Wash buffer: 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

-

Filtration apparatus.

Procedure:

-

Membrane Preparation:

-

Homogenize tissue or cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 1 mM EDTA, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add in the following order:

-

Assay buffer.

-

This compound dilutions or vehicle (for total binding) or 10 µM propranolol (for non-specific binding).

-

A fixed concentration of [3H]DHA (typically at its Kd value).

-

Membrane preparation (typically 20-50 µg of protein per well).

-

-

The final assay volume is typically 250 µL.

-

-

Incubation:

-

Incubate the plate at room temperature (or 37°C) for 60-90 minutes to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

-

-

Counting:

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

cAMP Accumulation Assay

This protocol describes a functional assay to measure the potency of this compound in stimulating cAMP production.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for cAMP accumulation.

Materials:

-

A cell line expressing β1-adrenergic receptors (e.g., HEK293 or CHO cells).

-

Cell culture medium.

-

This compound hydrochloride.

-

Forskolin (positive control).

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX).

-

Stimulation buffer (e.g., HBSS with 0.1% BSA and a PDE inhibitor).

-

cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).

-

Plate reader compatible with the chosen assay kit.

Procedure:

-

Cell Culture and Seeding:

-

Culture cells in appropriate medium until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in stimulation buffer.

-

Seed the cells into a 96- or 384-well plate at a predetermined optimal density.

-

-

Compound Preparation:

-

Prepare serial dilutions of this compound and forskolin in stimulation buffer.

-

-

Cell Stimulation:

-

Add the this compound dilutions, forskolin, or vehicle to the appropriate wells.

-

Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes) to allow for cAMP accumulation.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis:

-

Generate a standard curve if required by the assay kit.

-

Plot the cAMP concentration (or assay signal) against the logarithm of the this compound concentration.

-

Determine the EC50 value from the resulting sigmoidal dose-response curve using non-linear regression.

-

In Vivo Hemodynamic Assessment

This protocol outlines a method for evaluating the hemodynamic effects of this compound in an anesthetized rat model.

Objective: To measure changes in heart rate, blood pressure, and cardiac output in response to intravenous administration of this compound.

Materials:

-

Male Wistar or Sprague-Dawley rats (250-350 g).

-

Anesthetic (e.g., isoflurane or pentobarbital).

-

Surgical instruments.

-

Pressure-volume loop catheter or separate pressure and flow probes.

-

Data acquisition system.

-

This compound hydrochloride.

-

Saline (vehicle).

-

Infusion pump.

Procedure:

-

Animal Preparation:

-

Anesthetize the rat and maintain a stable plane of anesthesia.

-

Intubate the trachea and provide mechanical ventilation.

-

Cannulate the jugular vein for drug administration and the carotid artery for blood pressure measurement and insertion of the pressure-volume catheter.

-

-

Instrumentation:

-

Insert the pressure-volume catheter into the left ventricle via the carotid artery to continuously record pressure and volume.

-

Alternatively, place a pressure transducer in the carotid artery and a flow probe around the ascending aorta.

-

-

Data Acquisition:

-

Allow the animal to stabilize after surgery and record baseline hemodynamic parameters (heart rate, systolic and diastolic blood pressure, cardiac output, stroke volume, etc.).

-

Administer a continuous intravenous infusion of this compound at increasing doses (e.g., 1, 2, 5, 10 µg/kg/min).

-

Record hemodynamic data continuously throughout the infusion period.

-

-

Data Analysis:

-

Analyze the recorded data to determine the dose-dependent effects of this compound on each hemodynamic parameter.

-

Compare the values at each dose to the baseline measurements.

-

Conclusion

This compound is a potent β1-adrenergic agonist with important inotropic effects on the heart. Its distinct pharmacological profile, separate from its (S)-enantiomer, makes it a valuable tool for studying β1-adrenergic receptor signaling and function. The quantitative data, signaling pathway diagrams, and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers in cardiovascular pharmacology and drug development. Further investigation into the specific binding kinetics and functional responses of this compound will continue to enhance our understanding of its therapeutic potential and aid in the development of next-generation cardiotonic agents.

References

- 1. droracle.ai [droracle.ai]

- 2. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Systemic hemodynamic effects of dopamine, (+/-)-dobutamine and the (+)-and (-)-enantiomers of dobutamine in anesthetized normotensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

The Tale of Two Isomers: An In-depth Technical Guide to the Discovery and Development of Dobutamine Enantiomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine, a synthetic catecholamine, is a cornerstone in the management of acute heart failure and cardiogenic shock. Administered clinically as a racemic mixture, its pharmacological effects are a fascinating interplay of the distinct and opposing actions of its two stereoisomers. This technical guide delves into the discovery, development, and intricate pharmacology of the (+) and (-) enantiomers of dobutamine. We will explore their differential affinities and activities at adrenergic receptors, the resulting signaling cascades, and the translation of these molecular interactions into hemodynamic effects. This document provides detailed experimental methodologies, quantitative data summaries, and visual representations of key pathways to offer a comprehensive resource for researchers and drug development professionals in the cardiovascular field.

Introduction: A Tale of Stereoselectivity

The story of dobutamine is a classic example of stereoselectivity in pharmacology, where the three-dimensional orientation of a molecule dictates its biological activity. Dobutamine possesses a single chiral center, giving rise to two enantiomers: (S)-(-)-dobutamine and (R)-(+)-dobutamine. While chemically similar, their interactions with adrenergic receptors are remarkably different, leading to a unique combined pharmacological profile for the racemic mixture.

The development of dobutamine in the 1970s was a targeted effort to create an inotropic agent that primarily increases cardiac contractility with minimal effects on heart rate and peripheral vascular resistance. The genius of the racemic formulation lies in the synergistic and, at times, counterbalancing effects of its constituent enantiomers.

Pharmacological Profile of Dobutamine Enantiomers

The distinct pharmacological actions of the dobutamine enantiomers stem from their differential affinities and intrinsic activities at α- and β-adrenergic receptors.

-

(+)-Dobutamine (dextrodobutamine): This isomer is a potent agonist at β1 and β2 adrenergic receptors.[1] Its β1-adrenergic activity is approximately 10 times more potent than that of the (-) isomer.[1] Furthermore, (+)-dobutamine acts as a competitive antagonist at α1-adrenergic receptors.[1][2]

-

(-)-Dobutamine (levodobutamine): In contrast, the (-) isomer is a potent agonist at α1-adrenergic receptors.[1][2] It possesses weak β1 and β2 agonist activity.[1]

The administration of the racemic mixture results in a complex but clinically favorable hemodynamic profile. The potent β1 agonism of the (+)-enantiomer is the primary driver of the desired increase in myocardial contractility. The α1-agonistic effects of the (-)-enantiomer, which would typically cause vasoconstriction, are effectively counteracted by the α1-antagonistic and β2-agonistic (vasodilatory) effects of the (+)-enantiomer. This intricate balance allows for a significant increase in cardiac output without a substantial change in systemic vascular resistance or blood pressure.

Quantitative Data: Receptor Binding Affinities and Potency

The following tables summarize the quantitative data on the interaction of dobutamine enantiomers with adrenergic receptors.

Table 1: Adrenergic Receptor Binding Affinities of Dobutamine Enantiomers

| Enantiomer | Receptor Subtype | Tissue Source | Radioligand | Dissociation Constant (KD) in µM | -log KB |

| (+)-Dobutamine | α1 | Rat Heart | [3H]prazosin | - | 7.02[2] |

| β1 | Rat Heart | [3H]dihydroalprenolol | 2.5[3][4] | - | |

| β2 | Rat Lung | [3H]dihydroalprenolol | 25.4[3][4] | - | |

| (-)-Dobutamine | α1 | Rat Heart | [3H]prazosin | - | 7.07[2] |

| β1 | Cat Papillary Muscle | - | - | - | |

| β2 | - | - | - | - | |

| Racemic Dobutamine | α1 | Rat Heart | [3H]prazosin | 0.09[3][4] | 7.01[2] |

| β1 | Rat Heart | [3H]dihydroalprenolol | - | - | |

| β2 | Rat Lung | [3H]dihydroalprenolol | - | - |

Table 2: Functional Activity of Dobutamine Enantiomers

| Enantiomer | Receptor | Primary Action | Relative Potency/Efficacy |

| (+)-Dobutamine | β1 | Agonist | ~10-fold more potent than (-)-dobutamine[1] |

| β2 | Agonist | Weak agonist | |

| α1 | Antagonist | Potent competitive antagonist[2] | |

| (-)-Dobutamine | α1 | Agonist | Potent partial agonist[2] |

| β1 | Agonist | Weak agonist[1] | |

| β2 | Agonist | Weak agonist[1] |

Signaling Pathways

The physiological effects of dobutamine enantiomers are mediated by intracellular signaling cascades initiated upon receptor binding.

β-Adrenergic Receptor Signaling

The binding of (+)-dobutamine to β1-adrenergic receptors on cardiac myocytes activates the Gs alpha subunit of the associated G protein. This, in turn, stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP).[1] cAMP then activates Protein Kinase A (PKA), which phosphorylates several key proteins involved in cardiac muscle contraction, including L-type calcium channels and phospholamban. This leads to an increase in intracellular calcium concentration and enhanced myocardial contractility (inotropic effect) and heart rate (chronotropic effect).

α1-Adrenergic Receptor Signaling

(-)-Dobutamine's agonistic activity at α1-adrenergic receptors, primarily located on vascular smooth muscle, activates the Gq alpha subunit. This stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC), both of which contribute to smooth muscle contraction and vasoconstriction.

Experimental Protocols

The elucidation of the distinct pharmacological profiles of dobutamine enantiomers has been dependent on a variety of in vitro and in vivo experimental techniques.

Radioligand Binding Assays

These assays are crucial for determining the affinity of the dobutamine enantiomers for different adrenergic receptor subtypes.

Objective: To quantify the binding affinity (KD or Ki) of (+)- and (-)-dobutamine to α1, β1, and β2 adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Tissues rich in the receptor of interest (e.g., rat heart for β1 and α1, rat lung for β2) are homogenized in a cold buffer (e.g., Tris-HCl).

-

The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at a high speed to pellet the membrane fraction.

-

The membrane pellet is washed and resuspended in an appropriate assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

-

-

Competition Binding Assay:

-

A fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1, [3H]dihydroalprenolol for β1 and β2) is incubated with the membrane preparation.

-

Increasing concentrations of the unlabeled dobutamine enantiomer (the competitor) are added to the incubation mixture.

-

The reaction is incubated at a specific temperature and for a set duration to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the free radioligand.

-

The filters are washed with cold buffer to remove non-specifically bound radioligand.

-

The radioactivity retained on the filters is measured by liquid scintillation counting.

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

-

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of dobutamine enantiomers to stimulate the production of cAMP, a key second messenger in β-adrenergic signaling.

Objective: To determine the potency and efficacy of (+)- and (-)-dobutamine in activating adenylyl cyclase.

Methodology:

-

Membrane Preparation: As described for the radioligand binding assay.

-

Adenylyl Cyclase Reaction:

-

The membrane preparation is incubated in a reaction mixture containing ATP (the substrate for adenylyl cyclase), Mg2+ (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., IBMX), and a GTP analog (to facilitate G protein activation).

-

Increasing concentrations of the dobutamine enantiomer are added to the reaction mixture.

-

The reaction is initiated by the addition of the membrane preparation and incubated at 37°C for a specific time.

-

The reaction is terminated by the addition of a stop solution (e.g., cold trichloroacetic acid or by heating).

-

-

cAMP Quantification:

-

The amount of cAMP produced is quantified using a variety of methods, such as a competitive protein binding assay, radioimmunoassay (RIA), or an enzyme-linked immunosorbent assay (ELISA).

-

-

Data Analysis:

-

The concentration-response curves are plotted, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) are determined.

-

In Vivo Hemodynamic Studies in Animal Models

These studies are essential to understand how the molecular actions of the dobutamine enantiomers translate into physiological effects on the cardiovascular system. The pithed rat model is commonly used to eliminate reflex autonomic responses.

Objective: To assess the effects of (+)- and (-)-dobutamine on heart rate, blood pressure, cardiac output, and systemic vascular resistance.

Methodology:

-

Animal Preparation:

-

Rats are anesthetized, and the central nervous system is destroyed by inserting a rod through the orbit and foramen magnum (pithing). This eliminates central autonomic regulation.

-

The animals are artificially ventilated.

-

Catheters are inserted into a carotid artery for blood pressure measurement and into a jugular vein for drug administration.

-

A flow probe may be placed around the ascending aorta to measure cardiac output.

-

-

Drug Administration:

-

After a stabilization period, cumulative dose-response curves are generated by administering increasing doses of the dobutamine enantiomers intravenously.

-

-

Hemodynamic Measurements:

-

Heart rate, systolic and diastolic blood pressure, and cardiac output are continuously recorded.

-

Systemic vascular resistance is calculated as (mean arterial pressure / cardiac output).

-

-

Data Analysis:

-

The changes in hemodynamic parameters from baseline are calculated for each dose of the enantiomer.

-

Dose-response curves are constructed to compare the potency and maximal effects of the enantiomers.

-

Synthesis and Chiral Resolution

The commercial production of dobutamine involves the synthesis of the racemic mixture, followed by, if desired, the separation of the individual enantiomers.

Synthesis of Racemic Dobutamine

A common synthetic route involves the reductive amination of 4-(4-hydroxyphenyl)-2-butanone with 2-(3,4-dihydroxyphenyl)ethylamine.

Chiral Resolution of Enantiomers

The separation of the racemic mixture into its constituent enantiomers is a critical step for studying their individual pharmacological properties. Chiral high-performance liquid chromatography (HPLC) is a widely used technique for this purpose.

Principle: Chiral HPLC utilizes a stationary phase that is itself chiral. The enantiomers of dobutamine interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation. Polysaccharide-based chiral stationary phases are commonly employed for this type of separation.

Conclusion

The discovery and development of dobutamine enantiomers represent a landmark in cardiovascular pharmacology. The understanding that a racemic mixture can possess a more desirable therapeutic profile than either of its individual enantiomers highlights the importance of stereochemistry in drug design. The opposing effects of (+)- and (-)-dobutamine at α-adrenergic receptors, combined with the potent β1-adrenergic agonism of the (+)-isomer, create a finely tuned inotropic agent. This in-depth guide provides the foundational knowledge, quantitative data, and experimental methodologies necessary for researchers and clinicians to fully appreciate the intricate pharmacology of this life-saving medication. Further research into the nuanced signaling pathways and potential for enantiomer-specific therapeutic applications continues to be an exciting area of investigation.

References

- 1. litfl.com [litfl.com]

- 2. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Role of (R)-Dobutamine in Adrenergic Signaling Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

Dobutamine, a synthetic catecholamine utilized for its potent inotropic effects in treating acute heart failure and cardiogenic shock, is administered clinically as a racemic mixture of its (R)- and (S)-stereoisomers.[1] The isomers possess distinct and complex pharmacological profiles that contribute to the drug's overall therapeutic effect. This technical guide provides an in-depth examination of the (R)-enantiomer of dobutamine, detailing its specific interactions with adrenergic receptors and the subsequent modulation of intracellular signaling pathways. We present its dual activity as a potent β1-adrenergic receptor agonist and a competitive α1-adrenergic receptor antagonist, summarize its receptor binding affinities, outline detailed experimental protocols for its characterization, and provide visual diagrams of the core signaling cascades involved.

Introduction: The Stereoselectivity of Dobutamine

Dobutamine's pharmacological activity is a composite of the actions of its two stereoisomers. While clinically used as a racemate, understanding the individual contributions of the (R)- and (S)-enantiomers is critical for a precise comprehension of its mechanism of action. The stereochemical configuration at the chiral center dictates the orientation of the molecule within the receptor binding pocket, leading to starkly different activities at adrenergic receptor subtypes.[2]

The (+)-isomer, or (R)-Dobutamine, is primarily responsible for the drug's potent inotropic effects through β1-adrenergic agonism, while also contributing to vasodilation through α1-adrenergic antagonism.[1][2][3] Conversely, the (-)-isomer, or (S)-Dobutamine, is a potent α1-adrenergic agonist.[1][2] This guide focuses exclusively on the (R)-enantiomer to elucidate its specific role in adrenergic signaling.

Pharmacological Profile of this compound

This compound exhibits a unique dual-activity profile at adrenergic receptors:

-

β1-Adrenergic Agonist: It is a potent and selective agonist at β1-adrenergic receptors, which are predominantly located in cardiac myocytes.[1][4][5] This interaction is the primary driver of dobutamine's therapeutic effect, leading to a significant increase in myocardial contractility (positive inotropy) and heart rate (positive chronotropy).[1][6][7] The agonistic potency of the (+)-isomer at beta-receptors is approximately 10 times greater than that of the (-)-isomer.[1][2]

-

α1-Adrenergic Antagonist: In contrast to its agonist activity at β1 receptors, this compound acts as a competitive antagonist at α1-adrenergic receptors.[1][2] While it binds to the α1 receptor with high affinity, it lacks intrinsic activity and therefore does not elicit a response.[2] Instead, it blocks the vasoconstrictive effects of α1 agonists, such as the (S)-dobutamine enantiomer or endogenous norepinephrine.[2][3]

-

β2-Adrenergic Agonist: this compound also displays weak agonist activity at β2-adrenergic receptors, which can contribute to vasodilation.[1]

Quantitative Data: Receptor Binding & Functional Activity

Summarizing the affinity and activity of this compound at key adrenergic receptors is essential for understanding its pharmacological profile. The following table collates data derived from various in vitro studies.

| Receptor Subtype | Ligand/Parameter | Value | Tissue/Cell Source | Reference |

| α1-Adrenergic | (+)-Dobutamine (-log KB) | 7.02 | Rat Aorta | [2] |

| This compound | Competitive Antagonist | Rat Aorta | [1][2] | |

| β1-Adrenergic | Dobutamine (KD) | 2.5 µM | Rat Heart | [8][9] |

| (+)-Dobutamine | Potent Agonist | Cat Papillary Muscle | [2] | |

| β2-Adrenergic | Dobutamine (KD) | 25.4 µM | Rat Lung | [8][9] |

| (+)-Dobutamine | Weak Agonist | - | [1] |

Note: Dobutamine is often studied as a racemate in binding assays, with functional assays differentiating the isomers. The (+)-isomer corresponds to this compound. The -log KB of 7.02 for the (+)-isomer at the α1 receptor indicates a high binding affinity, despite its lack of agonist activity at this receptor.[2]

Adrenergic Signaling Pathways Modulated by this compound

This compound exerts its effects by modulating two principal G-protein coupled receptor (GPCR) signaling pathways: the Gs-stimulatory pathway and the Gq-stimulatory pathway.

β1-Adrenergic Agonism: The Gs Signaling Cascade

The primary mechanism of action for this compound is the activation of the Gs (stimulatory) protein-coupled pathway via β1-adrenergic receptors in cardiac cells.[4][10] This cascade leads to increased cardiac contractility and heart rate.

Mechanism:

-

This compound Binding: this compound binds to the β1-adrenergic receptor.

-

Gs Protein Activation: The receptor-ligand complex activates the associated heterotrimeric Gs protein, causing the Gαs subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.

-

Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the membrane-bound enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[4]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing the release and activation of its catalytic subunits.[4][11]

-

Phosphorylation of Target Proteins: Activated PKA phosphorylates several downstream targets crucial for cardiac function, including:

-

L-type Calcium Channels: Phosphorylation increases calcium influx into the myocyte, enhancing the force of contraction (inotropy).[4]

-

Phospholamban: Phosphorylation relieves its inhibition of the SERCA2a pump, leading to faster calcium reuptake into the sarcoplasmic reticulum and promoting faster relaxation (lusitropy).[4]

-

α1-Adrenergic Antagonism: Blockade of the Gq Pathway

While this compound binds to α1-adrenergic receptors, it acts as a competitive antagonist, preventing the activation of the Gq protein-coupled signaling pathway.[2][3] This pathway is normally responsible for vasoconstriction.

Mechanism of Blockade:

-

Competitive Binding: this compound occupies the α1-adrenergic receptor binding site.

-

Prevention of Agonist Binding: This prevents endogenous agonists (e.g., norepinephrine) or exogenous agonists (e.g., the (S)-dobutamine enantiomer) from binding and activating the receptor.

-

Inhibition of Gq Signaling: By blocking receptor activation, this compound prevents the stimulation of the associated Gq protein. This halts the downstream cascade that includes:

-

Functional Effect: The net result is the inhibition of α1-mediated vasoconstriction, contributing to a decrease in systemic vascular resistance.

Experimental Protocols

Characterizing the interaction of this compound with adrenergic receptors requires specific in vitro assays. Radioligand binding assays are the gold standard for determining binding affinity, while cAMP accumulation assays are used to quantify functional agonist activity.[15]

Radioligand Binding Assay (Competitive)

This protocol outlines a method to determine the binding affinity (Ki) of this compound for α1 and β1-adrenergic receptors.

Methodology:

-

Membrane Preparation: Homogenize tissue or cells expressing the target receptor (e.g., rat heart for β1) in a cold lysis buffer.[16] Centrifuge the homogenate to pellet the membranes, which are then washed and resuspended in a binding buffer.[16] Determine the protein concentration of the membrane preparation.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a specific radioligand (e.g., [3H]prazosin for α1 or [3H]dihydroalprenolol for β1/β2), and a range of concentrations of unlabeled this compound.[16][17]

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.[16]

-

Separation: Rapidly separate receptor-bound radioligand from free radioligand by vacuum filtration through a glass fiber filter, which traps the membranes.[17]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of this compound to generate a competition curve. Calculate the IC50 value (the concentration of this compound that inhibits 50% of radioligand binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This protocol measures the functional consequence of this compound's agonist activity at Gs-coupled β1-receptors.

Methodology:

-

Cell Culture: Culture cells stably expressing the human β1-adrenergic receptor (e.g., CHO or HEK293 cells) in appropriate media.

-

Cell Plating: Seed the cells into a 96- or 384-well plate and allow them to adhere overnight.

-

Assay Conditions: Wash the cells and replace the medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[18]

-

Compound Addition: Add varying concentrations of this compound to the wells. Include a control with a known adenylyl cyclase activator like forskolin.[18][19]

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for cAMP production.[19]

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Detection: Quantify the amount of cAMP in the lysate using a detection kit, such as a competitive ELISA, HTRF, or AlphaScreen assay.[20] These methods typically involve an antibody specific for cAMP.

-

Data Analysis: Plot the measured cAMP levels against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy) values.

Conclusion

This compound plays a multifaceted and critical role in the overall pharmacology of racemic dobutamine. Its potent agonist activity at β1-adrenergic receptors, mediated through the Gs-cAMP-PKA signaling pathway, is the foundation of the drug's powerful inotropic support. Simultaneously, its competitive antagonism at α1-adrenergic receptors blocks the Gq pathway, preventing vasoconstriction and contributing to afterload reduction. This dual mechanism underscores the importance of stereochemistry in drug design and action. A thorough understanding of these distinct signaling activities is paramount for researchers and clinicians aiming to optimize adrenergic modulation in cardiovascular therapeutics.

References

- 1. litfl.com [litfl.com]

- 2. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]

- 5. med.libretexts.org [med.libretexts.org]

- 6. droracle.ai [droracle.ai]

- 7. 4.12 Beta-1 Agonists – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]

- 8. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Activation of β-Adrenoceptors by Dobutamine May Induce a Higher Expression of Peroxisome Proliferator-Activated Receptors δ (PPARδ) in Neonatal Rat Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cAMP signal transduction in the heart: understanding spatial control for the development of novel therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Figure 6. [Biosensors for the Gq signaling...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. giffordbioscience.com [giffordbioscience.com]

- 18. benchchem.com [benchchem.com]

- 19. cAMP Accumulation Assays Using the AlphaScreen® Kit (PerkinElmer) [bio-protocol.org]

- 20. resources.revvity.com [resources.revvity.com]

(R)-Dobutamine: A Technical Guide on Molecular Structure and Receptor Affinity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth analysis of the (R)-enantiomer of Dobutamine, focusing on its specific molecular characteristics, its affinity for adrenergic receptors, and the experimental methodologies used to determine these properties. Dobutamine is clinically administered as a racemic mixture, but its pharmacological effects are a composite of the distinct actions of its (R) and (S) stereoisomers. Understanding the individual contribution of (R)-Dobutamine is critical for a comprehensive grasp of its mechanism of action.

Molecular Structure of this compound

This compound is a synthetic catecholamine. Its structure features a chiral center, leading to its stereoisomeric properties. The bulky aryl-alkyl substituent on the amine nitrogen is a key structural feature influencing its receptor selectivity.[1]

| Identifier | Value |

| IUPAC Name | 4-[2-[[(2R)-4-(4-hydroxyphenyl)butan-2-yl]amino]ethyl]benzene-1,2-diol[2] |

| Synonyms | (-)-Dobutamine, (R)-(-)-Dobutamine[3] |

| CAS Number | 61661-05-0[2] |

| Molecular Formula | C₁₈H₂₃NO₃[2][4] |

| Molecular Weight | 301.4 g/mol [2] |

| Canonical SMILES | C--INVALID-LINK--NCCC2=CC(=C(C=C2)O)O[2][4] |

Adrenergic Receptor Affinity and Activity

Dobutamine's cardiovascular effects stem from its interaction with adrenergic receptors. The two stereoisomers possess different affinities and activities at these receptors. The (R)-isomer, also known as (-)-dobutamine, is primarily recognized as a potent partial agonist of α1-adrenergic receptors.[3] In contrast, the (S)-isomer is a potent β1 and β2 agonist and an α1-receptor antagonist.[1][3]

The racemic mixture's overall effect is a combination of these actions, resulting in potent β1 agonism, weak β2 agonism, and minimal α1 partial agonism.[1] While this compound has a high affinity for the α1-receptor, its primary contribution to the racemic mixture's clinical effect is through α1-mediated vasoconstriction, which balances the β2-mediated vasodilation from the (S)-isomer.[3][5]

Quantitative Affinity Data (Racemic Dobutamine)

The following table summarizes the dissociation constants (K_D) for racemic dobutamine at various adrenergic receptor subtypes, as determined by radioligand binding assays. These values indicate the concentration of the drug required to occupy 50% of the receptors at equilibrium. A lower K_D value signifies higher binding affinity.

| Receptor Subtype | Tissue Source | Radioligand Used | Dissociation Constant (K_D) in µM | Reference |

| β1 | Rat Heart | [³H]dihydroalprenolol | 2.5 | [6][7] |

| Turkey Erythrocyte | [³H]dihydroalprenolol | 2.6 | [6][7] | |

| β2 | Frog Heart | [³H]dihydroalprenolol | 14.8 | [6][7] |

| Rat Lung | [³H]dihydroalprenolol | 25.4 | [6][7] | |

| α1 | Rat Heart | [³H]prazosin | 0.09 | [6][7] |

| Rabbit Uterus | [³H]prazosin | 0.14 | [6][7] | |

| α2 | Human Platelet | [³H]dihydroergocryptine | 9.3 | [6][7] |

| Rabbit Uterus | [³H]yohimbine | 5.7 | [6][7] |

These data demonstrate that racemic dobutamine is significantly more selective for β1 over β2 receptors and markedly more selective for α1 over α2 receptors.[6][7] The high affinity for the α1-subtype is primarily attributed to the (R)-enantiomer.[3]

Signaling Pathways

The interaction of this compound with its primary target, the α1-adrenergic receptor, initiates a distinct intracellular signaling cascade compared to the β-adrenergic pathways predominantly activated by its (S)-enantiomer.

This compound-Mediated α1-Adrenergic Signaling

Activation of α1-adrenergic receptors by this compound leads to the activation of the Gq alpha subunit of the G-protein. This initiates a cascade involving Phospholipase C (PLC), which ultimately results in an increase in intracellular calcium concentration and activation of Protein Kinase C (PKC), leading to cellular responses such as smooth muscle contraction.

Caption: this compound signaling via the α1-adrenergic receptor.

β1-Adrenergic Signaling Pathway

Although weaker than its (S)-enantiomer, this compound possesses some β1-agonist activity.[3] This pathway involves the Gs protein, leading to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA), which mediates cardiac myocyte contraction.[8][9]

Caption: Dobutamine signaling via the β1-adrenergic receptor.

Experimental Protocols

The affinity of this compound for adrenergic receptors is determined using radioligand binding assays, which are considered the gold standard for quantifying ligand-receptor interactions.[10][11]

Protocol: Competitive Radioligand Binding Assay

This assay measures the affinity (K_i) of an unlabeled compound (e.g., this compound) by quantifying its ability to compete with a radiolabeled ligand for binding to a receptor.[11]

1. Membrane Preparation:

-

Tissues (e.g., rat heart, rabbit uterus) or cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA with protease inhibitors).[12]

-

The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes containing the receptors.[12]

-

The pellet is washed, resuspended in a suitable buffer, and stored at -80°C. Protein concentration is determined using an assay like the BCA assay.[12]

2. Binding Reaction:

-

The assay is performed in a 96-well plate format in a final volume (e.g., 250 µL).[12]

-

To each well, add:

-

Plates are incubated (e.g., 60 minutes at 30°C) with gentle agitation to allow the binding to reach equilibrium.[12]

3. Separation and Counting:

-

The reaction is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters).[12] This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.

-

The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.[12]

-

Filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then counted using a scintillation counter.[12]

4. Data Analysis:

-

Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist and is subtracted from total binding to yield specific binding.

-

The concentration of the competing ligand (this compound) that inhibits 50% of the specific binding of the radioligand is determined (IC₅₀).[10]

-

The IC₅₀ value is converted to the inhibition constant (K_i) using the Cheng-Prusoff equation: K_i = IC₅₀ / (1 + ([L]/K_d)), where [L] is the concentration of the radioligand and K_d is its dissociation constant.[12]

Caption: Workflow for a competitive radioligand binding assay.

References

- 1. litfl.com [litfl.com]

- 2. This compound | C18H23NO3 | CID 667531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Alpha and beta adrenergic effects of the stereoisomers of dobutamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. [Dobutamine: mechanisms of action and use in acute cardiovascular pathology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selectivity of dobutamine for adrenergic receptor subtypes: in vitro analysis by radioligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the mechanism of Dobutamine Hydrochloride? [synapse.patsnap.com]

- 9. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. giffordbioscience.com [giffordbioscience.com]

Inotropic and Chronotropic Effects of (R)-Dobutamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine, a synthetic catecholamine, is a critical pharmacological agent used in clinical settings to manage acute heart failure and cardiogenic shock.[1] It is administered as a racemic mixture of two enantiomers, (+) and (-)-dobutamine. The (R)-enantiomer, (+)-dobutamine, is the primary contributor to the drug's desired therapeutic effects. This technical guide provides an in-depth analysis of the inotropic (myocardial contractility) and chronotropic (heart rate) effects of (R)-dobutamine, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Introduction

Dobutamine is a direct-acting inotropic agent whose primary activity results from the stimulation of β1-adrenergic receptors in the heart.[1][2] This stimulation leads to an increase in cardiac contractility and cardiac output.[2][3] Unlike other catecholamines, dobutamine produces comparatively mild chronotropic, hypertensive, arrhythmogenic, and vasodilative effects.[4] The pharmacological profile of dobutamine is complex due to the distinct activities of its two stereoisomers. The (R)-(+)-enantiomer is a potent β1- and β2-adrenoceptor agonist and also acts as a competitive α1-adrenoceptor antagonist.[2][5] In contrast, the (S)-(-)-enantiomer is a potent α1-adrenoceptor agonist.[2][5] The net cardiovascular effects of racemic dobutamine are a result of the interplay between these opposing actions. This guide will focus on the specific contributions of the (R)-enantiomer to the overall inotropic and chronotropic profile of dobutamine.

Mechanism of Action

The positive inotropic and chronotropic effects of this compound are primarily mediated by its agonist activity at β1-adrenergic receptors located on cardiac myocytes.[1][2]

Receptor Selectivity and Affinity

This compound exhibits selectivity for β1-adrenergic receptors over β2- and α-adrenergic receptors. The binding affinities of dobutamine and its enantiomers to various adrenergic receptors are summarized in the table below.

| Receptor Subtype | Ligand | Tissue Source | K_D / K_i (μM) | Reference |

| β1-Adrenergic | Racemic Dobutamine | Rat Heart | 2.5 | [6] |

| Racemic Dobutamine | Turkey Erythrocyte | 2.6 | [6] | |

| β2-Adrenergic | Racemic Dobutamine | Frog Heart | 14.8 | [6] |

| Racemic Dobutamine | Rat Lung | 25.4 | [6] | |

| α1-Adrenergic | Racemic Dobutamine | Rat Heart | 0.09 | [6] |

| Racemic Dobutamine | Rabbit Uterus | 0.14 | [6] | |

| (+)-Dobutamine | Rabbit Ventricular Myocardium | -log Ki = 6.43 | [7] | |

| (-)-Dobutamine | Rabbit Ventricular Myocardium | -log Ki = 5.97 | [7] | |

| α2-Adrenergic | Racemic Dobutamine | Human Platelet | 9.3 | [6] |

| Racemic Dobutamine | Rabbit Uterus | 5.7 | [6] |

K_D: Dissociation constant; K_i: Inhibition constant

Intracellular Signaling Pathway

The binding of this compound to β1-adrenergic receptors initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below. This Gs protein-coupled receptor activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[2] Subsequently, cAMP activates protein kinase A (PKA), which phosphorylates several key proteins involved in cardiac excitation-contraction coupling.

Caption: Signaling pathway of this compound in cardiomyocytes.

Quantitative Inotropic and Chronotropic Effects

The positive inotropic and chronotropic effects of dobutamine and its enantiomers have been quantified in various experimental models.

Dose-Response Relationships

Studies in anesthetized dogs have demonstrated a dose-dependent increase in myocardial contractility (dP/dtmax) and cardiac output with dobutamine infusion, with less pronounced effects on heart rate compared to isoproterenol.[8][9]

| Parameter | Dobutamine (5-40 µg/kg/min) | Dopamine (5-40 µg/kg/min) | Reference |

| Heart Rate (HR) | Smaller increase | Greater increase | [8] |

| Cardiac Index (CI) | Increased | Increased | [8] |

| Stroke Volume Index (SVI) | Increased | Less effect | [8] |

| Mean Aortic Pressure (MAP) | Less effect | Greater increase | [8] |

| Max dp/dt | Increased | Increased | [8] |

Potency of Enantiomers

In isolated rabbit papillary muscle, the rank order of potency for the positive inotropic effect was (R)-(+)-dobutamine > (±)-dobutamine > (S)-(-)-dobutamine.[7]

| Enantiomer | pA2 value (vs. phenylephrine) | Reference |

| (+)-Dobutamine | 6.67 | [7] |

| (-)-Dobutamine | 5.99 | [7] |

Experimental Protocols

Isolated Perfused Heart (Langendorff) Preparation

The Langendorff apparatus is a classic ex vivo method to assess cardiac function in an isolated heart, free from systemic neuronal and hormonal influences.[10][11]

Objective: To measure the direct inotropic and chronotropic effects of this compound on the isolated heart.

Methodology:

-

Animal Preparation: A rodent (e.g., rat, guinea pig) is anesthetized, and the heart is rapidly excised and placed in ice-cold Krebs-Henseleit buffer.

-

Cannulation: The aorta is cannulated, and the heart is mounted on the Langendorff apparatus.

-

Perfusion: The heart is retrogradely perfused with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.

-

Measurement of Contractility: A fluid-filled balloon is inserted into the left ventricle to measure isovolumic pressure development (LVP), and the maximum rate of pressure rise (+dP/dtmax) and fall (-dP/dtmax) are recorded as indices of contractility and relaxation.

-

Measurement of Chronotropy: Heart rate is determined from the LVP recordings or via an electrocardiogram (ECG).

-

Drug Administration: After a stabilization period, this compound is added to the perfusate in a cumulative concentration-response manner.

-

Data Analysis: Dose-response curves for +dP/dtmax and heart rate are constructed.

Caption: Experimental workflow for Langendorff isolated heart perfusion.

Isolated Cardiomyocyte Contractility Assay

This in vitro method allows for the direct assessment of the effects of this compound on the contractility of individual cardiac myocytes.[12][13]

Objective: To measure changes in sarcomere length and shortening velocity in isolated cardiomyocytes in response to this compound.

Methodology:

-

Cardiomyocyte Isolation: Ventricular myocytes are enzymatically isolated from an animal heart.[12]

-

Cell Culture: Isolated myocytes are plated on laminin-coated dishes.

-

Contractility Measurement: Cells are placed on the stage of an inverted microscope equipped with a video-based edge-detection system or a fluorescent calcium imaging setup.

-

Stimulation: Cardiomyocytes are field-stimulated to contract at a physiological frequency (e.g., 1 Hz).

-

Drug Application: this compound is added to the superfusion solution at increasing concentrations.

-

Data Acquisition: Changes in cell length, sarcomere length, and the velocity of shortening and relengthening are recorded.

-

Data Analysis: Concentration-response curves for the parameters of contractility are generated.

Caption: Workflow for isolated cardiomyocyte contractility assay.

Discussion and Conclusion

This compound is a potent inotropic agent with relatively mild chronotropic effects, primarily acting through the β1-adrenergic receptor signaling pathway. Its stereoselective properties are crucial to its overall pharmacological profile. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals investigating the cardiovascular effects of this compound and related compounds. Understanding the nuances of its mechanism of action and having robust experimental models are essential for the continued development of novel cardiovascular therapies.

References

- 1. droracle.ai [droracle.ai]

- 2. litfl.com [litfl.com]

- 3. Effects of dopamine, (+/-)-dobutamine and the (+)- and (-)-enantiomers of dobutamine on cardiac function in pithed rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative haemodynamic effects of dobutamine and isoproterenol in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The spectrum of cardiovascular effects of dobutamine - from healthy subjects to septic shock patients - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Selectivity of Dobutamine for Adrenergic Receptor Subtypes: IN VITRO ANALYSIS BY RADIOLIGAND BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Enantiomers of dobutamine increase the force of contraction via beta adrenoceptors, but antagonize competitively the positive inotropic effect mediated by alpha-1 adrenoceptors in the rabbit ventricular myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [A comparison of cardiovascular effects of dobutamine and dopamine (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Comparative cardiac dynamic effects of dobutamine and isoproterenol in conscious instrumented dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Langendorff Isolated Heart Perfusion Model for Functional Studies in Mice | Springer Nature Experiments [experiments.springernature.com]

- 11. Retrograde heart perfusion: the Langendorff technique of isolated heart perfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Approaches to High-Throughput Analysis of Cardiomyocyte Contractility - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Contractility assessment in enzymatically isolated cardiomyocytes: Full Paper PDF & Summary | Bohrium [bohrium.com]

The Enantiomeric Complexity of Dobutamine: A Technical Guide to its Racemic Pharmacology

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dobutamine, a synthetic catecholamine, is a cornerstone in the clinical management of acute heart failure and cardiogenic shock. Administered as a racemic mixture, its therapeutic effects are a complex interplay of the distinct pharmacological actions of its two stereoisomers. This technical guide provides an in-depth exploration of the racemic nature of dobutamine, dissecting the individual contributions of its (+) and (-) enantiomers to its overall pharmacodynamic profile. We will delve into their differential affinities and activities at adrenergic receptors, the downstream signaling cascades they trigger, and the experimental methodologies used to elucidate these properties. This document aims to serve as a comprehensive resource for researchers and drug development professionals working to understand and leverage the nuanced pharmacology of this critical inotropic agent.

The Dichotomous Nature of Dobutamine's Enantiomers

Dobutamine is administered clinically as a 1:1 racemic mixture of its (+) and (-) stereoisomers. The profound inotropic (contractility-enhancing) and chronotropic (heart rate-increasing) effects of the racemate are not the result of a single mechanism, but rather the synergistic and sometimes opposing actions of its constituent enantiomers at various adrenergic receptors.

-

The (+)-Enantiomer: This isomer is a potent agonist at β1-adrenergic receptors, which are predominantly located in cardiac tissue. This β1 agonism is the primary driver of dobutamine's powerful inotropic effects. The (+)-enantiomer is approximately 10 times more potent at β-receptors than the (-)-enantiomer. Additionally, the (+)-isomer acts as a competitive antagonist at α1-adrenergic receptors. It also exhibits weak β2-agonist activity, which contributes to vasodilation.

-

The (-)-Enantiomer: In contrast, the (-)-enantiomer is a potent agonist at α1-adrenergic receptors, which are found on vascular smooth muscle and in the myocardium. Activation of these receptors in the vasculature leads to vasoconstriction.